molecular formula C18H19ClN6O B2561829 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 890896-08-9

1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2561829
CAS No.: 890896-08-9
M. Wt: 370.84
InChI Key: TZWVNNKIJVJQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant scientific interest. It is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core The core can be synthesized using a condensation reaction between 3-chloro-4-methylphenylhydrazine and 1,3-dicarbonyl compounds under acidic or basic conditions

Industrial Production Methods: Industrial production of this compound would likely leverage scalable synthetic routes, ensuring high yield and purity. Techniques such as flow chemistry and catalysis might be employed to optimize reaction conditions, minimize by-products, and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction can be performed using reducing agents such as lithium aluminium hydride (LAH), which could reduce carbonyl groups to alcohols.

  • Substitution: : The aromatic chloro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride in anhydrous solvents like ether.

  • Substitution: : Nucleophiles like amines, thiols in aprotic solvents such as dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds, which can be further utilized in various chemical transformations.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.

Biology: In biological research, its structural motif is often found in molecules with biological activity, making it a candidate for studying biological processes and drug development.

Medicine: Medically, derivatives of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide are explored for potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Industrially, the compound can be utilized in the development of new materials, including polymers and specialized coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves interaction with molecular targets such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to specific active sites, modulating biological pathways. For instance, it might inhibit enzymes involved in inflammation or interact with receptors regulating cell proliferation.

Comparison with Similar Compounds

Unique Features: Compared to similar compounds, 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and piperidine moieties. This unique combination imparts distinct biological and chemical properties.

List of Similar Compounds:
  • 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: : Lacks the piperidine and carboxamide groups.

  • 4-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the piperidine and carboxamide groups.

  • 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylmethanol: : Features a hydroxymethyl group instead of the piperidine and carboxamide groups.

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-11-2-3-13(8-15(11)19)25-18-14(9-23-25)17(21-10-22-18)24-6-4-12(5-7-24)16(20)26/h2-3,8-10,12H,4-7H2,1H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWVNNKIJVJQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.